Methyl 3-iodoisonicotinate is an organic compound with the chemical formula C7H6INO2. It is a white crystalline solid that can be synthesized from various starting materials, including nicotinic acid and iodoacetic acid. Several research articles describe its synthesis and characterization using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].
Research suggests that Methyl 3-iodoisonicotinate may have potential applications in various scientific fields, including:
Methyl 3-iodoisonicotinate is a chemical compound with the molecular formula CHINO and a molecular weight of 263.03 g/mol. It is an iodinated derivative of methyl isonicotinate, featuring an iodine atom substituted at the 3-position of the isonicotinate structure. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Methyl 3-iodoisonicotinate exhibits notable biological activities, particularly in pharmacology. Its structural similarity to other pyridine derivatives suggests potential applications as:
The synthesis of methyl 3-iodoisonicotinate can be achieved through several methods:
Methyl 3-iodoisonicotinate finds applications in various fields:
Methyl 3-iodoisonicotinate shares structural similarities with several other compounds within the pyridine and isonicotinate families. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl Isonicotinate | Pyridine derivative | Used as a semiochemical for pest management |
Methyl Nicotinate | Pyridine derivative | Exhibits anti-inflammatory properties |
Methyl 4-Iodopicolinate | Iodinated derivative | Potentially useful in pharmaceutical applications |
Methyl 2-Iodopicolinate | Iodinated derivative | Similar reactivity patterns but different bioactivity |
Methyl 3-iodoisonicotinate is unique due to its specific position of iodine substitution, which may influence its biological activity and reactivity compared to its analogs.